molecular formula C9H12O2 B1266805 6-Acetyl-3-methylcyclohex-2-en-1-one CAS No. 51742-11-1

6-Acetyl-3-methylcyclohex-2-en-1-one

Cat. No. B1266805
CAS RN: 51742-11-1
M. Wt: 152.19 g/mol
InChI Key: CRHGSBGMOSDOKP-UHFFFAOYSA-N
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Description

6-Acetyl-3-methylcyclohex-2-en-1-one, also known as 6-Acetyl-3-methylcyclohexene or 6-acetyl-3-methylcyclohex-2-enone, is a compound belonging to the class of organic compounds known as cyclohexenes. It is a six-carbon cyclic compound with an acetyl group attached to the 3-position of a methylcyclohexene ring. 6-Acetyl-3-methylcyclohex-2-en-1-one has a wide range of applications in scientific research, ranging from organic synthesis to biochemical and physiological studies.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 6-Acetyl-3-methylcyclohex-2-en-1-one involves the condensation of 3-methylcyclohexanone with acetic anhydride in the presence of a catalyst to form the desired product.

Starting Materials
3-methylcyclohexanone, acetic anhydride, catalyst

Reaction
Step 1: Mix 3-methylcyclohexanone and acetic anhydride in a 1:1 molar ratio in a reaction flask., Step 2: Add a catalytic amount of a Lewis acid catalyst, such as aluminum chloride or zinc chloride, to the reaction mixture., Step 3: Heat the reaction mixture to reflux for several hours, stirring continuously., Step 4: Allow the reaction mixture to cool to room temperature and then pour it into a separatory funnel., Step 5: Extract the product with diethyl ether and wash the organic layer with water., Step 6: Dry the organic layer over anhydrous sodium sulfate and filter the solution., Step 7: Concentrate the solution under reduced pressure to obtain the crude product., Step 8: Purify the crude product by recrystallization from a suitable solvent, such as ethanol or methanol.

Mechanism Of Action

The mechanism of action of 6-Acetyl-3-methylcyclohex-2-en-1-oneethylcyclohex-2-en-1-one is not yet fully understood. However, it is believed that it may act as a competitive inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2), and may also act as an agonist of certain G-protein coupled receptors (GPCRs). In addition, 6-Acetyl-3-methylcyclohex-2-en-1-oneethylcyclohex-2-en-1-one may also act as an inhibitor of certain kinases, such as protein kinase C (PKC).

Biochemical And Physiological Effects

The biochemical and physiological effects of 6-Acetyl-3-methylcyclohex-2-en-1-oneethylcyclohex-2-en-1-one are not yet fully understood. However, it has been suggested that it may have anti-inflammatory, anti-tumor, and anti-oxidant effects. In addition, 6-Acetyl-3-methylcyclohex-2-en-1-oneethylcyclohex-2-en-1-one may also have anti-diabetic, anti-fungal, and anti-viral effects.

Advantages And Limitations For Lab Experiments

The main advantage of using 6-Acetyl-3-methylcyclohex-2-en-1-oneethylcyclohex-2-en-1-one in lab experiments is that it is a relatively inexpensive and readily available compound. In addition, it is a relatively stable compound, and can be stored for long periods of time without significant degradation. However, one of the main limitations of using 6-Acetyl-3-methylcyclohex-2-en-1-oneethylcyclohex-2-en-1-one in lab experiments is that it is not soluble in water, and therefore must be dissolved in an organic solvent such as acetic acid or ethanol.

Future Directions

In the future, 6-Acetyl-3-methylcyclohex-2-en-1-oneethylcyclohex-2-en-1-one may be used in the development of new pharmaceuticals, such as anti-inflammatory drugs, anti-tumor drugs, and anti-diabetic drugs. In addition, it may also be used in the development of new diagnostic tools, such as biomarkers, for the diagnosis of various diseases. Furthermore, 6-Acetyl-3-methylcyclohex-2-en-1-oneethylcyclohex-2-en-1-one may be

Scientific Research Applications

6-Acetyl-3-methylcyclohex-2-en-1-oneethylcyclohex-2-en-1-one has a wide range of applications in scientific research. It has been used in the synthesis of various organic compounds, such as 5-acetyl-3-methylcyclohex-2-en-1-one and 3-acetyl-2-methylcyclohex-2-en-1-one. It has also been used in the synthesis of various pharmaceuticals, such as antifungal drugs and anti-inflammatory agents. In addition, 6-Acetyl-3-methylcyclohex-2-en-1-oneethylcyclohex-2-en-1-one has been used in the study of the biochemical and physiological effects of various compounds, as well as in the study of the mechanism of action of various drugs.

properties

IUPAC Name

6-acetyl-3-methylcyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-6-3-4-8(7(2)10)9(11)5-6/h5,8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRHGSBGMOSDOKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(CC1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30291469
Record name 6-Acetyl-3-methylcyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30291469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Acetyl-3-methylcyclohex-2-en-1-one

CAS RN

51742-11-1
Record name NSC75758
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Record name 6-Acetyl-3-methylcyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30291469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-ACETYL-3-METHYL-2-CYCLOHEXEN-1-ONE
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